molecular formula C23H16BrN3O B11090747 2-(2-bromophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one

2-(2-bromophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one

Cat. No.: B11090747
M. Wt: 430.3 g/mol
InChI Key: YILDLHFXMBNLAO-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one is a complex heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 2-(2-bromophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromobenzaldehyde with aniline derivatives followed by cyclization can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

2-(2-bromophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

IUPAC Name

2-(2-bromophenyl)-3-phenyl-1,2-dihydropyrimido[4,5-b]quinolin-4-one

InChI

InChI=1S/C23H16BrN3O/c24-19-12-6-5-11-17(19)22-26-21-18(14-15-8-4-7-13-20(15)25-21)23(28)27(22)16-9-2-1-3-10-16/h1-14,22H,(H,25,26)

InChI Key

YILDLHFXMBNLAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=NC4=CC=CC=C4C=C3C2=O)C5=CC=CC=C5Br

Origin of Product

United States

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